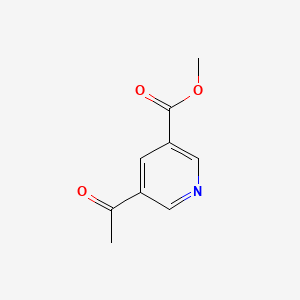

Methyl 5-acetylnicotinate

Description

The exact mass of the compound Methyl 5-acetylnicotinate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 5-acetylnicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-acetylnicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-acetylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-6(11)7-3-8(5-10-4-7)9(12)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKCTHLVWBOTIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CN=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344389 | |

| Record name | Methyl 5-acetylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38940-61-3 | |

| Record name | Methyl 5-acetylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-acetylpyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 5-Acetylnicotinate

Introduction: The Significance of Methyl 5-Acetylnicotinate

Methyl 5-acetylnicotinate is a valuable heterocyclic building block in medicinal chemistry and drug development. As a derivative of nicotinic acid (Vitamin B3), it possesses a unique substitution pattern that makes it an attractive scaffold for the synthesis of a wide range of biologically active molecules. The presence of both an ester and a ketone functional group on the pyridine ring provides two distinct points for chemical modification, allowing for the construction of diverse molecular architectures. This guide provides a comprehensive overview of a robust and scientifically sound pathway for the synthesis of methyl 5-acetylnicotinate, intended for researchers, scientists, and professionals in the field of drug development. The methodologies described herein are presented with a focus on the underlying chemical principles, providing a framework for both practical application and further optimization.

Strategic Overview of the Synthesis Pathway

The synthesis of methyl 5-acetylnicotinate is best approached through a multi-step sequence starting from a readily available precursor. A logical and efficient strategy involves the initial construction of the 5-methylnicotinate core, followed by the introduction of the acetyl group via side-chain functionalization. This approach avoids the challenges associated with the direct acylation of the electron-deficient pyridine ring. The chosen pathway, detailed in this guide, consists of four key transformations:

-

Oxidation: Synthesis of 5-methylnicotinic acid from 3,5-lutidine.

-

Esterification: Conversion of 5-methylnicotinic acid to its methyl ester.

-

Halogenation: Selective bromination of the methyl group.

-

Oxidation: Conversion of the resulting bromomethyl group to the target acetyl group.

This strategic sequence is depicted in the workflow diagram below.

Caption: Overall workflow for the synthesis of methyl 5-acetylnicotinate.

Part 1: Synthesis of 5-Methylnicotinic Acid

The initial step in the synthesis is the selective oxidation of one of the methyl groups of 3,5-lutidine to a carboxylic acid. 3,5-Lutidine is a readily available starting material produced industrially from the condensation of acrolein, formaldehyde, and ammonia[1]. While several oxidizing agents can be employed, potassium permanganate and hydrogen peroxide are commonly used for this transformation[2][3][4].

Reaction Scheme: Oxidation of 3,5-Lutidine

Caption: Oxidation of 3,5-lutidine to 5-methylnicotinic acid.

Experimental Protocol: Oxidation with Potassium Permanganate

This protocol is adapted from established procedures for the oxidation of lutidine derivatives[3].

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Charging Reactants: To the flask, add 3,5-lutidine and water.

-

Addition of Oxidant: While stirring vigorously, add a solution of potassium permanganate in water dropwise, maintaining the reaction temperature between 25-35°C.

-

Reaction Monitoring: After the addition is complete, continue stirring at room temperature for 15-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the manganese dioxide byproduct.

-

Purification: Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3.0 to precipitate the crude 5-methylnicotinic acid. The crude product can be further purified by recrystallization from ethanol.

| Parameter | Value |

| Starting Material | 3,5-Lutidine |

| Oxidizing Agent | Potassium Permanganate |

| Solvent | Water |

| Reaction Temperature | 25-35°C |

| Reaction Time | 15-18 hours |

| Typical Yield | ~50-60% |

Part 2: Esterification to Methyl 5-Methylnicotinate

The second step is the esterification of the synthesized 5-methylnicotinic acid to its corresponding methyl ester. A common and effective method for this transformation is the use of thionyl chloride in methanol. This method generates hydrochloric acid in situ, which catalyzes the Fischer esterification[5][6].

Reaction Scheme: Esterification of 5-Methylnicotinic Acid

Caption: Esterification of 5-methylnicotinic acid.

Experimental Protocol: Esterification with Thionyl Chloride and Methanol

This protocol is based on standard procedures for the esterification of nicotinic acid derivatives[7][8][9].

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Charging Reactants: To the flask, add 5-methylnicotinic acid and an excess of methanol.

-

Addition of Thionyl Chloride: Cool the mixture in an ice bath and slowly add thionyl chloride dropwise.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.

-

Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with a suitable organic solvent such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 5-methylnicotinate, which can be purified by column chromatography if necessary.

| Parameter | Value |

| Starting Material | 5-Methylnicotinic Acid |

| Reagents | Methanol, Thionyl Chloride |

| Reaction Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Typical Yield | >90% |

Part 3: Bromination of Methyl 5-Methylnicotinate

The third step involves the selective bromination of the methyl group at the 5-position of the pyridine ring. This is a benzylic-type bromination, for which N-Bromosuccinimide (NBS) is the reagent of choice, typically with a radical initiator such as benzoyl peroxide[10][11][12].

Reaction Scheme: Bromination with NBS

Caption: Bromination of methyl 5-methylnicotinate.

Experimental Protocol: Bromination with NBS

This protocol is adapted from a procedure for the bromination of a similar substrate[10].

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Protect the reaction from light.

-

Charging Reactants: To the flask, add methyl 5-methylnicotinate, N-Bromosuccinimide (NBS), a radical initiator (e.g., benzoyl peroxide), and a suitable solvent such as carbon tetrachloride.

-

Reaction: Heat the mixture to reflux for 3-4 hours. The reaction can be monitored by TLC.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the succinimide byproduct.

-

Purification: Wash the filtrate with a solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 5-(bromomethyl)nicotinate. This product is often used in the next step without further purification.

| Parameter | Value |

| Starting Material | Methyl 5-Methylnicotinate |

| Reagent | N-Bromosuccinimide (NBS) |

| Initiator | Benzoyl Peroxide (BPO) |

| Solvent | Carbon Tetrachloride |

| Reaction Temperature | Reflux |

| Reaction Time | 3-4 hours |

Part 4: Oxidation to Methyl 5-Acetylnicotinate

The final and most critical step is the oxidation of the bromomethyl group to the desired acetyl group. Several methods are available for this transformation, including the Kornblum oxidation, the Sommelet reaction, and the Hass-Bender oxidation[13][14][15][16]. The Kornblum oxidation, which utilizes dimethyl sulfoxide (DMSO) as the oxidant, is a mild and efficient choice for this conversion[14][17].

Reaction Scheme: Kornblum Oxidation

Caption: Kornblum oxidation to form the final product.

Experimental Protocol: Kornblum Oxidation

This is a general procedure for the Kornblum oxidation of a benzylic-type halide[14][17].

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Charging Reactants: To the flask, add the crude methyl 5-(bromomethyl)nicotinate and dimethyl sulfoxide (DMSO).

-

Addition of Base: Add a mild base, such as sodium bicarbonate, to the mixture.

-

Reaction: Heat the reaction mixture to a temperature of around 100-150°C for several hours. The reaction progress should be monitored by TLC.

-

Work-up: After cooling, pour the reaction mixture into a large volume of water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, the crude product can be purified by column chromatography on silica gel to afford pure methyl 5-acetylnicotinate.

| Parameter | Value |

| Starting Material | Methyl 5-(Bromomethyl)nicotinate |

| Oxidant | Dimethyl Sulfoxide (DMSO) |

| Base | Sodium Bicarbonate |

| Reaction Temperature | 100-150°C |

| Reaction Time | Several hours |

Conclusion

This guide has outlined a comprehensive and reliable synthetic pathway for the preparation of methyl 5-acetylnicotinate. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable building block for applications in drug discovery and development. The presented methodology is robust and amenable to optimization, providing a solid foundation for further exploration and derivatization of this important heterocyclic scaffold.

References

-

Hass, H. B., & Bender, M. L. (1949). The Reaction of Benzyl Halides with the Sodium Salt of 2-Nitropropane. A New Synthesis of Benzaldehydes. Journal of the American Chemical Society, 71(5), 1767–1769. [Link]

-

Hass-Bender oxidation - Wikipedia. [Link]

-

Hass-Bender Oxidation - YouTube. [Link]

- Preparing method of 5-methylnicotinicacid - Google P

-

The Reaction of Benzyl Halides with the Sodium Salt of 2-Nitropropane.1 A General Synthesis of Substituted Benzaldehydes | Journal of the American Chemical Society. [Link]

-

Efficient and convenient oxidation of organic halides to carbonyl compounds by H2O2 in ethanol - Sciencemadness.org. [Link]

- Preparation method of high-purity 5-methyl-nicotinic acid - Google P

-

Esterification with thionyl chloride and methanol mechanism - Brainly.in. [Link]

-

Kornblum oxidation - Wikipedia. [Link]

- Preparing method of 5-methylnicotinicacid - Google P

-

Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). [Link]

-

Kornblum oxidation. [Link]

-

The Sommelet Reaction - ResearchGate. [Link]

-

Sommelet Reaction. [Link]

-

How does this esterfication reaction proceed without side product resulting from reaction of amine with ? : r/chemhelp - Reddit. [Link]

-

Sommelet Reaction - SynArchive. [Link]

-

Sommelet reaction - Wikipedia. [Link]

-

Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives - NSF Public Access Repository. [Link]

- Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)

-

A NEW AND SELECTIVE METHOD OF OXIDATION. THE CONVERSION OF ALKYL HALIDES AND ALKYL TOSYLATES TO ALDEHYDES | Semantic Scholar. [Link]

-

Allylic Bromination by NBS with Practice Problems - Chemistry Steps. [Link]

-

Aliphatic Aldehydes Synthesis from Halides by Kornblum's Reaction Using a New Fast Method - ResearchGate. [Link]

-

(PDF) Microwave-assisted NBS bromination of p-iminotoluenes. Preparation of new alcohol, mercapto, and amino protection groups - ResearchGate. [Link]

-

PREPARATION OF 3,5-LUTIDINE - European Patent Office - EP 0929523 B1. [Link]

-

N-Bromosuccinimide (NBS) - Organic Chemistry Portal. [Link]

-

3,5-Lutidine - Wikipedia. [Link]

-

N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

-

Methods to Produce Nicotinic Acid with Potential Industrial Applications - MDPI. [Link]

-

An efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate. [Link]

- Preparation of 3,5-lutidine - Google P

Sources

- 1. 3,5-Lutidine - Wikipedia [en.wikipedia.org]

- 2. CN102584695B - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]

- 3. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]

- 4. CN102584695A - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]

- 5. reddit.com [reddit.com]

- 6. echemi.com [echemi.com]

- 7. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 8. brainly.in [brainly.in]

- 9. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

- 10. methyl 5-(bromomethyl)nicotinate synthesis - chemicalbook [chemicalbook.com]

- 11. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Hass–Bender oxidation - Wikipedia [en.wikipedia.org]

- 14. Kornblum oxidation - Wikipedia [en.wikipedia.org]

- 15. synarchive.com [synarchive.com]

- 16. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methyl 5-acetylnicotinate: Properties, Synthesis, and Applications

Introduction

Methyl 5-acetylnicotinate, a substituted pyridine derivative, represents a class of heterocyclic compounds of significant interest to the fields of medicinal chemistry and drug development. As a bifunctional molecule, possessing both a ketone and a methyl ester moiety on a pyridine scaffold, it serves as a versatile building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a detailed protocol for its synthesis, and an expert perspective on its potential applications for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

Methyl 5-acetylnicotinate is identified by the CAS Number 38940-61-3.[1][2][3] Its fundamental properties are crucial for its handling, characterization, and application in synthetic chemistry. While extensive experimental data on its physical properties are not widely published, the following table summarizes its key identifiers and known attributes.

Table 1: Core Identifiers and Properties of Methyl 5-acetylnicotinate

| Property | Value | Source(s) |

| IUPAC Name | methyl 5-acetylnicotinate | [4] |

| Synonyms | 5-Acetyl-3-pyridinecarboxylic acid methyl ester, Methyl 5-acetylpyridine-3-carboxylate | [3] |

| CAS Number | 38940-61-3 | [1][2][4] |

| Molecular Formula | C₉H₉NO₃ | [1][4] |

| Molecular Weight | 179.17 g/mol | [4] |

| Physical State | Solid (Predicted) | |

| SMILES | COC(=O)C1=CC(=CN=C1)C(C)=O | [4] |

| InChI | InChI=1S/C9H9NO3/c1-6(11)7-3-8(5-10-4-7)9(12)13-2/h3-5H,1-2H3 | [4] |

| InChI Key | BUKCTHLVWBOTIE-UHFFFAOYSA-N | [4] |

Note: Physical properties such as melting point, boiling point, and solubility are not consistently reported in publicly available databases. Researchers should determine these properties experimentally upon synthesis.

Spectroscopic Characterization (Predicted)

Definitive spectroscopic analysis is essential for structure verification and purity assessment. In the absence of published experimental spectra, the following sections describe the expected spectroscopic characteristics based on the compound's functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the two methyl groups.

-

Aromatic Protons (3H): The three protons on the pyridine ring will appear in the aromatic region (δ 7.5-9.5 ppm). Due to the substitution pattern, they will likely present as complex multiplets or distinct doublet of doublets, with chemical shifts influenced by the electron-withdrawing acetyl and ester groups.

-

Ester Methyl Protons (3H): A sharp singlet is expected around δ 3.9-4.1 ppm, characteristic of a methyl ester.

-

Acetyl Methyl Protons (3H): A sharp singlet is anticipated further upfield, typically around δ 2.6-2.8 ppm, corresponding to the ketone's methyl group.[5]

¹³C NMR: The carbon NMR spectrum will provide evidence for all nine carbon atoms in unique chemical environments.

-

Carbonyl Carbons (2C): Two signals in the downfield region are expected. The ketone carbonyl (C=O) typically appears around δ 195-205 ppm, while the ester carbonyl (C=O) is found slightly upfield, around δ 165-175 ppm.[6][7]

-

Aromatic Carbons (5C): The five carbons of the pyridine ring will resonate in the δ 120-160 ppm range.[6] The carbons directly attached to the nitrogen and the substituent groups will be the most deshielded.

-

Ester Methyl Carbon (1C): The methyl carbon of the ester group is expected around δ 52-55 ppm.[6]

-

Acetyl Methyl Carbon (1C): The methyl carbon of the acetyl group should appear in the upfield region, typically around δ 25-30 ppm.[7]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the strong absorptions of the two carbonyl groups.

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the range of 1720-1740 cm⁻¹.[8]

-

C=O Stretch (Ketone): Another strong, sharp band should appear slightly lower, around 1680-1700 cm⁻¹, characteristic of an aryl ketone.

-

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.[8]

-

C-O Stretch (Ester): A strong band corresponding to the C-O single bond stretch of the ester is expected between 1100-1300 cm⁻¹.[8]

-

C=C and C=N Stretch (Aromatic): Multiple bands of medium intensity will be present in the 1400-1600 cm⁻¹ region, corresponding to the pyridine ring vibrations.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z = 179. Key fragmentation patterns would likely include:

-

Loss of the methoxy group (-OCH₃): A significant peak at m/z = 148.

-

Loss of the acetyl group (-COCH₃): A peak at m/z = 136, with a prominent fragment at m/z = 43 corresponding to the [CH₃CO]⁺ cation.

-

Decarbonylation or other ring fragmentations: Common patterns for pyridine derivatives.

Synthesis and Purification Workflow

The most direct and industrially scalable method for preparing Methyl 5-acetylnicotinate is through the Fischer esterification of its corresponding carboxylic acid, 5-acetylnicotinic acid. This acid-catalyzed reaction uses an excess of the alcohol (methanol) to drive the equilibrium towards the ester product.[9][10][11]

Experimental Protocol: Fischer Esterification

Rationale: This protocol utilizes concentrated sulfuric acid as the catalyst to protonate the carboxylic acid's carbonyl oxygen, thereby increasing its electrophilicity for nucleophilic attack by methanol.[9][11] Using methanol as the solvent ensures a large excess is present, maximizing product yield according to Le Châtelier's principle. The workup procedure is designed to remove the acid catalyst and any unreacted carboxylic acid.

Materials:

-

5-acetylnicotinic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-acetylnicotinic acid (1.0 eq). Suspend the acid in anhydrous methanol (approx. 10-15 mL per gram of acid).

-

Catalyst Addition: Place the flask in an ice bath to cool. Slowly and cautiously, add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring suspension.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 65-70 °C). Maintain reflux for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: After completion, allow the mixture to cool to room temperature. Carefully neutralize the reaction by slowly adding it to a stirred, chilled saturated solution of sodium bicarbonate. Caution: CO₂ evolution (effervescence) will occur.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x volume of methanol used).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1x) and brine (1x). This removes residual acid and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting crude solid or oil can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Reactivity, Stability, and Handling

The chemical reactivity of Methyl 5-acetylnicotinate is governed by its three primary functional domains: the pyridine ring, the ester, and the ketone.

-

Pyridine Ring: The nitrogen atom is basic and can be protonated or alkylated. The ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution unless under harsh conditions. It is, however, susceptible to nucleophilic aromatic substitution, particularly if a leaving group is present at the 2- or 4-positions.

-

Ester Group: The ester can be hydrolyzed back to the carboxylic acid under either acidic or basic (saponification) conditions. It can also undergo transesterification with other alcohols or be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Ketone Group: The acetyl group's carbonyl is electrophilic and can undergo nucleophilic addition reactions (e.g., Grignard reactions, reduction to a secondary alcohol with NaBH₄). The α-protons on the methyl group are weakly acidic and can be removed by a suitable base to form an enolate, enabling aldol-type condensation reactions.

Stability and Storage: The compound is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry place, away from strong acids, bases, and oxidizing agents to prevent hydrolysis or degradation.

Relevance in Drug Discovery and Medicinal Chemistry

While specific biological activities for Methyl 5-acetylnicotinate are not extensively documented, its structural motifs are prevalent in pharmacologically active molecules. Its value lies in its utility as a versatile heterocyclic building block.

Rationale for Application: Nicotinic acid (Vitamin B3) and its derivatives are known to play crucial roles in cellular metabolism and signaling.[6] The introduction of an acetyl group provides an additional point for chemical modification, allowing for the exploration of new chemical space. Structurally related compounds have demonstrated a range of biological activities, suggesting potential avenues for derivatives of Methyl 5-acetylnicotinate.

-

Antibacterial Agents: Novel derivatives of nicotinic acid have shown promising activity against Gram-positive bacteria, including resistant strains like MRSA.

-

Enzyme Inhibition: The pyridine scaffold is a common feature in kinase inhibitors used in oncology and immunology. The acetyl and ester groups can be modified to interact with specific binding pockets within an enzyme's active site.

-

Antinociceptive Activity: Simple methyl nicotinate has demonstrated both peripheral and central antinociceptive (pain-relieving) properties in preclinical models.[12]

The diagram below illustrates a conceptual pathway where Methyl 5-acetylnicotinate could serve as a starting scaffold for developing a hypothetical kinase inhibitor. The ketone could be functionalized to introduce a hydrogen-bond donor/acceptor, while the ester could be converted to an amide to interact with another part of the ATP-binding pocket.

Conclusion

Methyl 5-acetylnicotinate is a valuable heterocyclic building block with significant potential for synthetic and medicinal chemistry. Its straightforward synthesis via Fischer esterification makes it an accessible starting material. The presence of multiple, orthogonally reactive functional groups—the pyridine ring, ketone, and ester—provides chemists with numerous handles for diversification, enabling the creation of novel compound libraries for screening in drug discovery programs. While further experimental characterization of its physical and biological properties is warranted, its structural attributes firmly establish it as a compound of interest for researchers aiming to develop next-generation therapeutics.

References

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 5-methyl-5-aminomethylhydantoin (AH). Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methyl acetoacetate. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Wisconsin, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Florida State University. (n.d.). Fischer Esterification. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment 22 – The Fischer Esterification. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl methanoate. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of lithium methyl carbonate (a); surface film formed by reacting metallic Li with DMC (b), lithium methoxide (c) and lithium oxalate (d). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

ResearchGate. (2015, July 28). (PDF) Synthesis and antinociceptive activity of methyl nicotinate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methyl parathion. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Acetyl-5-methylfuran. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methyl acetylglycinate. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetoin. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Wisconsin, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- SpectraBase. (n.d.). Methyl 5-[N-(2''-phenylethyl)-1'-azaspiropent-2'-yl]-[4-aza-6-oxaspiro[2.4]hept-4-ene-7-carboxylate - Optional[MS (GC)] - Spectrum. Retrieved from https://spectrabase.com/spectrum/F5uYtO6Vd4L

-

ChemCD. (n.d.). METHYL 5-ACETYLNICOTINATE ,38940-61-3 Buyers. Retrieved from [Link]

-

ChemCD. (n.d.). METHYL 5-ACETYLNICOTINATE. Retrieved from [Link]

Sources

- 1. chemcd.com [chemcd.com]

- 2. 5-Acetylnicotinic acid methyl ester | 38940-61-3 [chemicalbook.com]

- 3. cn.chemcd.com [cn.chemcd.com]

- 4. 38940-61-3 | Methyl 5-acetylnicotinate - AiFChem [aifchem.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. infrared spectrum of methyl methanoate prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. community.wvu.edu [community.wvu.edu]

- 11. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 12. hmdb.ca [hmdb.ca]

An In-depth Technical Guide to Methyl 5-acetylnicotinate (CAS 38940-61-3)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of Methyl 5-acetylnicotinate (CAS 38940-61-3), a pyridine derivative with significant potential in medicinal chemistry and drug development. As a Senior Application Scientist, the aim is to furnish researchers and drug development professionals with a detailed understanding of this compound's physicochemical properties, synthesis, spectral characteristics, and safety considerations. This document is structured to serve as a practical resource, blending established scientific principles with actionable experimental insights to facilitate its application in research and development.

Section 1: Chemical Identity and Physicochemical Properties

Methyl 5-acetylnicotinate is a substituted pyridine derivative. The presence of both a methyl ester and a ketone functional group on the pyridine ring makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Data of Methyl 5-acetylnicotinate

| Property | Value | Source |

| CAS Number | 38940-61-3 | - |

| Molecular Formula | C₉H₉NO₃ | - |

| Molecular Weight | 179.17 g/mol | - |

| IUPAC Name | methyl 5-acetylpyridine-3-carboxylate | - |

| Synonyms | Methyl 5-acetylnicotinate, 5-Acetyl-3-pyridinecarboxylic acid methyl ester | - |

| Physical State | Pale yellow crystalline solid | |

| Melting Point | 105-108 °C | |

| Boiling Point | Not explicitly stated | [1] |

| Solubility | Limited water solubility; good solubility in methanol and ethyl acetate. |

Section 2: Synthesis and Experimental Protocols

The synthesis of Methyl 5-acetylnicotinate can be achieved through the esterification of 5-acetylnicotinic acid. A common and effective method involves the use of methanol in the presence of an acid catalyst, such as thionyl chloride or sulfuric acid.

Experimental Protocol: Synthesis via Esterification of 5-Acetylnicotinic Acid

This protocol is based on established esterification procedures for nicotinic acid derivatives.[2]

Objective: To synthesize Methyl 5-acetylnicotinate from 5-acetylnicotinic acid.

Materials:

-

5-Acetylnicotinic acid

-

Methanol (absolute)

-

Thionyl chloride (or concentrated Sulfuric Acid)

-

Ice water

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask (1000 mL, four-necked)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: In a 1000 mL four-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 5-acetylnicotinic acid (0.73 mol) and 500 mL of methanol.

-

Acid Addition: Under a nitrogen atmosphere, slowly add thionyl chloride (1.5 mol) dropwise to the stirred suspension while maintaining the temperature between 20-25 °C.

-

Reflux: After the addition is complete, heat the mixture to reflux and maintain for 4 hours.

-

Solvent Removal: After cooling, evaporate the excess methanol under reduced pressure using a rotary evaporator.

-

Neutralization and Extraction: To the residue, add 200 mL of ice water. Carefully neutralize the solution to a pH of 7-10 with a saturated sodium carbonate solution. Extract the aqueous mixture with ethyl acetate.

-

Drying and Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude Methyl 5-acetylnicotinate can be further purified by recrystallization or column chromatography to obtain a white solid.[3]

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of Methyl 5-acetylnicotinate.

Section 3: Spectral Data and Characterization

Characterization of the synthesized Methyl 5-acetylnicotinate is crucial to confirm its identity and purity. The following are expected spectral data based on the analysis of related nicotinic acid derivatives.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl protons of the acetyl group, and a singlet for the methyl protons of the ester group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the acetyl and ester groups, as well as for the carbons of the pyridine ring and the methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 5-acetylnicotinate should exhibit characteristic absorption bands for its functional groups:

-

C=O stretch (ester): around 1728 cm⁻¹[3]

-

C=O stretch (ketone): around 1680-1700 cm⁻¹

-

C-O stretch (ester): in the range of 1120-1292 cm⁻¹[3]

-

C=N and C=C stretch (aromatic): around 1429-1587 cm⁻¹[3]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 179.17.

Section 4: Safety, Handling, and Toxicology

Proper handling of Methyl 5-acetylnicotinate is essential in a laboratory setting.

Safety Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves and safety goggles.

-

Eye Contact: May cause eye irritation. In case of contact, immediately rinse with water.

-

Inhalation: If inhaled, move to fresh air. Provide oxygen if breathing is difficult.

-

Storage: Store in an airtight container in a cool, dry place (below 20°C), protected from light. Keep away from heat and incompatible substances like strong acids.

Section 5: Applications in Drug Development and Medicinal Chemistry

Nicotinic acid and its derivatives are well-established pharmacophores in drug discovery. The structural motifs present in Methyl 5-acetylnicotinate make it a valuable intermediate for the synthesis of novel therapeutic agents.

-

Kinase Inhibitors: The quinoline core, structurally related to the pyridine ring of this compound, is a key feature in many kinase inhibitors. Methyl 5-acetylnicotinate can serve as a starting material for the development of inhibitors targeting protein kinases, such as Janus kinases (JAKs), which are implicated in inflammatory diseases.

-

Neuropharmacology: Derivatives of related structures have been investigated for their potential to modulate adenosine receptors, suggesting possible applications in treating anxiety and other neurological disorders. The methyl ester provides a metabolically labile site that can be hydrolyzed in vivo to the active carboxylic acid form.

-

Antimicrobial Agents: The thiazolopyridine scaffold, which can be synthesized from pyridine precursors, has shown promising antimicrobial activity.[4]

Diagram 2: Potential Drug Development Pathways

Caption: Potential applications of Methyl 5-acetylnicotinate in drug development.

Section 6: Conclusion

Methyl 5-acetylnicotinate is a chemical compound with significant potential for researchers in the field of drug development. Its versatile structure allows for the synthesis of a variety of derivatives with potential therapeutic applications. This guide has provided a foundational understanding of its properties, synthesis, and potential uses, intended to support and inspire further research and innovation in medicinal chemistry.

References

- CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google P

-

(PDF) Synthesis and antinociceptive activity of methyl nicotinate - ResearchGate. (URL: [Link])

-

Structural, theoretic and spectroscopic analysis of 2-methyl-5-nitroaniline salts with various inorganic acids - PubMed. (URL: [Link])

-

Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-Phenyl-3H-Thiazolo[4,5-b]Pyridin-2-Ones - MDPI. (URL: [Link])

-

Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins - PMC - NIH. (URL: [Link])

-

6.1B: Uses of Melting Points - Chemistry LibreTexts. (URL: [Link])

-

1H-Indole-2-acetic acid, 5-methoxy-, methyl ester - Organic Syntheses Procedure. (URL: [Link])

-

Methyl acetoacetate | C5H8O3 | CID 7757 - PubChem. (URL: [Link])

-

Experiment 1 - Melting Points. (URL: [Link])

-

Synthesis and biological activity of 5,11-methylenetetrahydro-5-deazahomofolic acid - PubMed. (URL: [Link])

-

Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide - MDPI. (URL: [Link])

-

Solubility Temperature Dependence of Bio-Based Levulinic Acid, Furfural, and Hydroxymethylfurfural in Water, Nonpolar, Polar Aprotic and Protic Solvents - MDPI. (URL: [Link])

-

Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues - PubMed. (URL: [Link])

-

Methyl Acetate | CH3COOCH3 | CID 6584 - PubChem - NIH. (URL: [Link])

- Methyl 5-[N-(2''-phenylethyl)-1'-azaspiropent-2'-yl]-[4-aza-6-oxaspiro[2.4]hept-4-ene-7-carboxylate - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: https://spectrabase.com/spectrum/AgAfN5Mrgll)

-

METHYL 5-ACETYLNICOTINATE ,38940-61-3 Buyers - Chemcd. (URL: [Link])

Sources

An In-Depth Technical Guide on the Molecular Structure and Conformation of Methyl 5-acetylnicotinate

Abstract

Methyl 5-acetylnicotinate is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. An understanding of its three-dimensional structure and conformational dynamics is paramount for predicting its reactivity, intermolecular interactions, and potential as a pharmacological agent. This guide provides a comprehensive analysis of the molecular structure and conformational landscape of Methyl 5-acetylnicotinate. In the absence of a definitive experimental crystal structure, this paper leverages theoretical and computational chemistry principles, supported by spectroscopic data from analogous compounds, to elucidate its structural characteristics. We present a detailed examination of the rotational barriers of its key functional groups, a plausible synthetic route, and the expected spectroscopic signatures that are crucial for its empirical characterization.

Introduction: The Significance of Molecular Conformation in Drug Development

The three-dimensional shape of a molecule, its conformation, is intrinsically linked to its biological activity. For drug development professionals, understanding the conformational preferences of a molecule is not merely an academic exercise; it is a critical step in designing effective and selective therapeutic agents. The specific arrangement of atoms and functional groups dictates how a molecule will interact with its biological target, such as a protein receptor or an enzyme's active site.

Methyl 5-acetylnicotinate, a derivative of nicotinic acid (Vitamin B3), presents an interesting case study. Its pyridine core is a common scaffold in many pharmaceuticals. The presence of both an acetyl and a methyl ester group introduces rotational flexibility, creating a landscape of possible conformations. The relative orientation of these groups can influence the molecule's polarity, solubility, and ability to form specific hydrogen bonds or other non-covalent interactions, all of which are determinants of its pharmacokinetic and pharmacodynamic profiles. This guide aims to provide a foundational understanding of these structural nuances for researchers working with this or structurally related compounds.

Molecular Structure and Properties

Methyl 5-acetylnicotinate is an organic compound with the chemical formula C9H9NO3.[1] It consists of a pyridine ring substituted at the 3-position with a methyl carboxylate group and at the 5-position with an acetyl group.

| Property | Value | Source |

| Molecular Formula | C9H9NO3 | [1][2] |

| Molecular Weight | 179.17 g/mol | [1][2] |

| IUPAC Name | methyl 5-acetylnicotinate | [2] |

| CAS Number | 38940-61-3 | [1][2] |

The core of the molecule is the aromatic pyridine ring. The nitrogen atom in the ring makes it a weak base and influences the electronic distribution of the entire system. The substituents, an acetyl group (-COCH3) and a methyl ester group (-COOCH3), are both electron-withdrawing groups, which can impact the reactivity of the pyridine ring.[3][4]

Conformational Analysis: A Computational Perspective

The overall shape of Methyl 5-acetylnicotinate is determined by the rotation around the single bonds connecting the acetyl and methyl ester groups to the pyridine ring. These rotations are not entirely free; they are governed by rotational energy barriers arising from steric hindrance and electronic effects.[3][5]

The key dihedral angles that define the conformation are:

-

τ1 (C4-C5-C8-O3): Describes the rotation of the methyl ester group.

-

τ2 (C1-C2-C6-C7): Describes the rotation of the acetyl group.

A planar conformation, where both carbonyl groups lie in the plane of the pyridine ring, would maximize pi-system conjugation. However, steric clashes between the carbonyl oxygens and the adjacent hydrogens on the ring can destabilize this arrangement. Theoretical studies on similar aromatic ketones and esters show that the lowest energy conformations often involve a slight twist from full planarity to alleviate this strain.[3][4]

Electron-withdrawing groups, such as the ones present in this molecule, tend to have higher rotational barriers compared to electron-donating groups.[3][4] This is due to more significant electronic interactions between the substituent and the aromatic ring. The barrier to rotation for an acetyl group on a phenyl ring can be around 5-6 kcal/mol.[5]

Predicted Stable Conformers

Based on general principles of conformational analysis, two primary planar or near-planar conformers are expected to be the most stable:

-

s-trans/s-trans: Both carbonyl groups are oriented away from the C-H bonds on the pyridine ring. This arrangement minimizes steric repulsion.

-

s-cis/s-trans (or s-trans/s-cis): One carbonyl group is oriented towards the ring's C-H bond, while the other is oriented away.

Computational modeling, such as Density Functional Theory (DFT), is the most reliable method to determine the relative energies of these conformers and the transition states that separate them.[6][7]

Protocol: Computational Conformational Analysis

This protocol outlines a general workflow for performing a conformational analysis using computational chemistry software (e.g., Gaussian, Spartan).

Methodology:

-

Structure Building: Construct the 3D structure of Methyl 5-acetylnicotinate using a molecular editor.

-

Potential Energy Surface (PES) Scan: Perform a relaxed PES scan by systematically rotating the dihedral angles τ1 and τ2 (e.g., in 15° increments). At each step, the rest of the molecule's geometry is allowed to relax. This helps in identifying all possible low-energy conformers.

-

Optimization: The structures corresponding to the energy minima (stable conformers) and maxima (transition states) on the PES are then fully optimized using a higher level of theory and a larger basis set (e.g., B3LYP/6-311+G(d,p)).

-

Frequency Analysis: A frequency calculation is performed on each optimized structure. Real frequencies for all vibrational modes confirm a structure as a true minimum, while a single imaginary frequency indicates a transition state. These calculations also provide the Gibbs free energies, allowing for the determination of the relative populations of conformers at a given temperature.

Synthesis and Characterization

A plausible and efficient method for the synthesis of Methyl 5-acetylnicotinate is the Fischer esterification of 5-acetylnicotinic acid.

Proposed Synthetic Protocol

This protocol is based on established methods for the esterification of nicotinic acid derivatives.[8]

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5-acetylnicotinic acid in an excess of methanol.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid slowly while cooling the flask in an ice bath.

-

Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture and remove the excess methanol under reduced pressure. The residue is then carefully neutralized with a saturated solution of sodium bicarbonate.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified using column chromatography.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of the synthesized Methyl 5-acetylnicotinate.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

-

Pyridine Ring Protons: Three signals in the aromatic region (typically δ 7.5-9.0 ppm), corresponding to the three protons on the pyridine ring. Their specific chemical shifts and coupling patterns will be characteristic of the 3,5-disubstitution pattern.

-

Methyl Ester Protons (-OCH₃): A singlet around δ 3.8-4.0 ppm.[9]

-

Acetyl Protons (-COCH₃): A singlet around δ 2.5-2.7 ppm.[9]

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework.

-

Carbonyl Carbons: Two signals in the downfield region (δ 165-200 ppm), one for the ester carbonyl and one for the ketone carbonyl.

-

Pyridine Ring Carbons: Five distinct signals in the aromatic region (δ 120-160 ppm).

-

Methyl Carbons: Two signals in the upfield region, one for the ester methyl and one for the acetyl methyl.

4.2.2. Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the carbonyl functional groups.[10][11]

-

C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.[11]

-

C=O Stretch (Ketone): Another strong, sharp absorption band around 1680-1700 cm⁻¹.[12] The conjugation with the aromatic ring lowers its frequency compared to a simple aliphatic ketone.

-

C-O Stretch (Ester): A strong band in the 1100-1300 cm⁻¹ region.[10]

-

Aromatic C-H and C=C/C=N Stretches: Characteristic absorptions in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.[13]

| Predicted Spectroscopic Data | |

| ¹H NMR (ppm) | Pyridine-H: ~8.0-9.2 (m, 3H); Ester-CH₃: ~3.9 (s, 3H); Acetyl-CH₃: ~2.6 (s, 3H) |

| IR (cm⁻¹) | C=O (Ester): ~1730; C=O (Ketone): ~1690; C-O: ~1250; Aromatic C=C/C=N: ~1600-1400 |

Conclusion

This guide has provided a detailed technical overview of the molecular structure and conformational properties of Methyl 5-acetylnicotinate. While a definitive solid-state structure from X-ray crystallography is not currently available in the public domain, a robust understanding of its conformational landscape can be achieved through computational modeling. The rotational barriers of the acetyl and methyl ester substituents are the primary determinants of the molecule's overall shape, with near-planar conformers being the most probable low-energy states. The provided protocols for computational analysis and chemical synthesis, along with predicted spectroscopic data, offer a comprehensive framework for researchers and drug development professionals. A thorough characterization using these methods is crucial for any future studies aiming to explore the biological activity and therapeutic potential of this compound.

References

-

Acidity Study on 3-Substituted Pyridines. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. (1991). Journal of Computer-Aided Molecular Design. Retrieved January 5, 2026, from [Link]

-

The LAM of the Rings: Large Amplitude Motions in Aromatic Molecules Studied by Microwave Spectroscopy. (2022). Molecules. Retrieved January 5, 2026, from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

-

Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. (2019). Journal of the Chinese Chemical Society. Retrieved January 5, 2026, from [Link]

-

Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds. (2020). Scientific Reports. Retrieved January 5, 2026, from [Link]

-

Assessment of the putative binding conformation of a pyrazolopyridine class of inhibitors of MAPKAPK2 using computational studies. (2009). European Journal of Medicinal Chemistry. Retrieved January 5, 2026, from [Link]

-

Skeletal editing of pyridines through atom-pair swap from CN to CC. (2024). Nature Chemistry. Retrieved January 5, 2026, from [Link]

-

(PDF) Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds. (2020). ResearchGate. Retrieved January 5, 2026, from [Link]

-

METHYL-5-O-ACETYL-(-)-SHIKIMATE. (n.d.). SpectraBase. Retrieved January 5, 2026, from [Link]

-

12.2: NMR Spectra - an introduction and overview. (2020). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

-

Experimental torsional barriers of the acetyl methyl group in different ketones. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 5, 2026, from [Link]

-

-

Proton Nuclear Magnetic Resonance Spectroscopy. (n.d.). Organic Chemistry Data. Retrieved January 5, 2026, from [Link]

-

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Retrieved January 5, 2026, from [Link]

-

Crystal structure of methyl 2-(4-(2-(cyclopentyl-amino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1-H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)acetate, C34H36N4O5. (2022). ResearchGate. Retrieved January 5, 2026, from [Link]

-

3.2: IR Spectroscopy. (2019). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

-

Crystal structure of poly[(acetonitrile-κN)(μ3-7-{[bis(pyridin-2-ylmethyl)amino]methyl}-8-hydroxyquinoline-5-sulfonato-κ4 N,O:O′:O′′)sodium]. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]

-

Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

Crystal structure of methyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylate, C20H22N2O5. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Introduction to IR Spectroscopy. Ketones. (2012). YouTube. Retrieved January 5, 2026, from [Link]

-

Synthesis and Characterization of Some Transition Metal Complexes with Mixed Adenine and Acetylacetonate Ligands: Crystal Structures of Solvated Complex {[Cu(acac)2(adenine)]·EtOH} and {[Cu(acac)2(adenine)]·DMF·H2O}. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 38940-61-3 | Methyl 5-acetylnicotinate - AiFChem [aifchem.com]

- 3. Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The LAM of the Rings: Large Amplitude Motions in Aromatic Molecules Studied by Microwave Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. biomedres.us [biomedres.us]

- 8. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

An In-Depth Technical Guide to the Potential Biological Activities of Methyl 5-acetylnicotinate: A Roadmap for Preclinical Investigation

Abstract

Methyl 5-acetylnicotinate is a pyridine derivative currently positioned in the scientific literature primarily as a chemical intermediate for organic synthesis.[1][2] Despite its structural relationship to pharmacologically significant scaffolds, including nicotinic acid (Niacin), its intrinsic biological activities remain largely unexplored. This technical guide serves as a roadmap for researchers and drug development professionals by postulating potential therapeutic applications for Methyl 5-acetylnicotinate based on established structure-activity relationships of its core moieties. We synthesize evidence from analogous compounds to propose three primary avenues for investigation: 1) lipid-modifying effects through agonism of the G-protein coupled receptor GPR109A, 2) broad-spectrum antimicrobial activity characteristic of the pyridine nucleus, and 3) targeted enzyme inhibition. For each postulated activity, this guide provides the underlying mechanistic rationale, a logical experimental workflow, and detailed, self-validating protocols to facilitate empirical validation. Our objective is to bridge the existing knowledge gap and catalyze the transition of Methyl 5-acetylnicotinate from a synthetic building block to a candidate for preclinical evaluation.

Part 1: Introduction to Methyl 5-acetylnicotinate

Chemical Structure and Properties

Methyl 5-acetylnicotinate is a derivative of nicotinic acid (Vitamin B3), featuring a methyl ester at the 3-position and an acetyl group at the 5-position of the pyridine ring. These functional groups are critical in defining its potential interactions with biological targets. The pyridine ring itself is a "privileged" scaffold in medicinal chemistry, known for its presence in numerous therapeutic agents and its ability to improve water solubility.[3][4]

| Property | Value | Reference |

| IUPAC Name | methyl 5-acetylpyridine-3-carboxylate | |

| CAS Number | 38940-61-3 | [1] |

| Molecular Formula | C₉H₉NO₃ | [1] |

| Molecular Weight | 179.17 g/mol | [1] |

| Canonical SMILES | CC(=O)C1=CC(=CN=C1)C(=O)OC | [1] |

Current Status: A Key Building Block in Drug Discovery

Currently, Methyl 5-acetylnicotinate and its close analogs are primarily utilized as versatile building blocks in the synthesis of more complex molecules.[2][5] The strategic placement of the acetyl and methyl ester groups provides reactive handles for constructing larger, often chiral, compounds for drug discovery programs.[5][6] Its role as a synthetic intermediate underscores its chemical stability and accessibility, which are advantageous traits for a potential drug candidate.

Rationale for Investigation

The exploration of a molecule's inherent bioactivity is a logical extension of its use in synthesis. The structure of Methyl 5-acetylnicotinate contains two key pharmacophores: the nicotinic acid methyl ester core and the acetylated pyridine ring. Nicotinic acid and its esters are well-documented lipid-modifying agents, while the pyridine nucleus is a cornerstone of many antimicrobial and enzyme-inhibiting drugs.[4][7][8] This dual-pharmacophore nature provides a strong rationale for investigating its potential as a therapeutic agent in its own right.

Part 2: Postulated Biological Activity I: Lipid-Modifying Effects via GPR109A Agonism

Mechanistic Hypothesis: The Nicotinic Acid Precedent

The most direct hypothesis for the bioactivity of Methyl 5-acetylnicotinate stems from its structural identity as a nicotinic acid ester. Pharmacological doses of nicotinic acid have been used since 1955 as a lipid-lowering agent.[7] It produces a unique and beneficial range of effects on blood lipids, including reducing total cholesterol, low-density lipoprotein (LDL), very-low-density lipoprotein (VLDL), and triglycerides, while being one of the most potent agents for increasing high-density lipoprotein (HDL) cholesterol.[7][9][10] Esters of nicotinic acid are known to share these pharmacological properties.[11]

The Target: G-protein Coupled Receptor 109A (GPR109A)

The mechanism for nicotinic acid's lipid-modifying effects was elucidated with the discovery of its receptor, GPR109A (also known as HM74A).[10] This G-protein coupled receptor is expressed primarily in adipocytes and immune cells.

Causality of Action: Upon binding of a ligand like nicotinic acid, GPR109A couples to a Gαi subunit. This inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] In adipocytes, reduced cAMP levels decrease the activity of protein kinase A (PKA), which in turn reduces the phosphorylation and activity of hormone-sensitive lipase. The ultimate effect is a decrease in the mobilization of free fatty acids from adipose tissue to the liver, reducing the substrate available for triglyceride and VLDL synthesis.[7][9]

Signaling Pathway Diagram

Caption: Postulated GPR109A signaling pathway initiated by Methyl 5-acetylnicotinate.

Proposed Experimental Validation Workflow

To validate the hypothesis that Methyl 5-acetylnicotinate acts as a GPR109A agonist, a two-stage in vitro approach is proposed: first confirming physical binding to the receptor, then demonstrating a functional consequence of that binding.

Caption: Experimental workflow for validating GPR109A agonism.

Objective: To determine if Methyl 5-acetylnicotinate directly binds to the GPR109A receptor and to quantify its binding affinity (Kᵢ).

Methodology: Competitive Radioligand Binding Assay. This is a robust method where the test compound competes with a known radioactive ligand for binding to the receptor.

Step-by-Step Protocol:

-

Materials:

-

Cell membranes prepared from a stable cell line overexpressing human GPR109A (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-Nicotinic Acid.

-

Test Compound: Methyl 5-acetylnicotinate, dissolved in DMSO and serially diluted.

-

Positive Control: Unlabeled Nicotinic Acid.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

96-well microplates and glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

To each well of the microplate, add: 25 µL of assay buffer (for total binding) or non-specific binding agent (e.g., high concentration of unlabeled nicotinic acid), 25 µL of radioligand at a fixed concentration (near its Kₔ), and 25 µL of either vehicle (DMSO), positive control, or test compound at various concentrations.

-

Initiate the reaction by adding 100 µL of the GPR109A membrane preparation.

-

Incubate the plate for 60 minutes at room temperature with gentle agitation. Causality: This allows the binding reaction to reach equilibrium.

-

Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters three times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of Methyl 5-acetylnicotinate.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation. This provides a standardized measure of affinity.

-

Objective: To determine if the binding of Methyl 5-acetylnicotinate to GPR109A results in a functional downstream response (i.e., inhibition of cAMP production).

Methodology: HTRF (Homogeneous Time-Resolved Fluorescence) or similar immunoassay.

Step-by-Step Protocol:

-

Materials:

-

GPR109A-expressing cells (e.g., CHO-K1).

-

Forskolin: An adenylyl cyclase activator used to stimulate a baseline level of cAMP.

-

Test Compound: Methyl 5-acetylnicotinate.

-

Positive Control: Nicotinic Acid.

-

cAMP detection kit (e.g., HTRF-based).

-

-

Procedure:

-

Plate the GPR109A-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with a phosphodiesterase (PDE) inhibitor for 30 minutes. Causality: This prevents the degradation of cAMP, amplifying the signal for easier detection.

-

Add varying concentrations of the test compound or positive control to the cells and incubate for 15 minutes.

-

Stimulate the cells with a fixed concentration of forskolin for 30 minutes. Causality: This creates a measurable level of cAMP that can then be inhibited by the GPR109A agonist.

-

Lyse the cells and perform the cAMP detection assay according to the manufacturer's instructions.

-

-

Data Analysis:

-

Measure the signal (e.g., HTRF ratio), which is inversely proportional to the cAMP concentration.

-

Plot the signal against the log concentration of Methyl 5-acetylnicotinate.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response), which quantifies the compound's potency as a functional agonist.

-

Part 3: Postulated Biological Activity II: Antimicrobial Potential

Mechanistic Hypothesis: The Privileged Pyridine Scaffold

The pyridine ring is a fundamental scaffold found in a vast number of compounds with demonstrated antimicrobial activity.[3][4][12] Its presence confers specific physicochemical properties, such as basicity and the ability to participate in hydrogen bonding, which are crucial for interacting with microbial targets. Numerous studies have shown that even simple pyridine derivatives can exhibit good antibacterial and antifungal activity against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[12][13]

Potential Mechanisms of Action

While the exact mechanism would need to be elucidated, pyridine derivatives typically exert their antimicrobial effects through one or more of the following:

-

Disruption of Membrane Integrity: The lipophilic nature of the ring combined with the polar nitrogen atom can allow insertion into and disruption of the bacterial cell membrane.

-

Enzyme Inhibition: The pyridine nitrogen can coordinate with metal ions in the active sites of essential microbial enzymes, leading to their inhibition.

-

Interference with DNA/Protein Synthesis: Some derivatives can intercalate into DNA or bind to ribosomes, halting essential cellular processes.

Proposed Experimental Validation Workflow

A standard primary screening workflow is used to determine if the compound has any intrinsic antimicrobial activity and to quantify its potency.

Caption: Workflow for primary antimicrobial activity screening.

Objective: To determine the lowest concentration of Methyl 5-acetylnicotinate that visibly inhibits the growth of a specific microorganism.

Methodology: Broth Microdilution Method, following CLSI (Clinical and Laboratory Standards Institute) guidelines.

Step-by-Step Protocol:

-

Materials:

-

Test Compound: Methyl 5-acetylnicotinate stock solution in DMSO.

-

Microbial Strains: e.g., S. aureus (ATCC 29213), E. coli (ATCC 25922), C. albicans (ATCC 90028).

-

Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi.

-

Sterile 96-well microplates.

-

Positive Control: Standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Negative Control: Media with DMSO (vehicle control).

-

Sterility Control: Media only.

-

-

Procedure:

-

Prepare a two-fold serial dilution of Methyl 5-acetylnicotinate across the wells of the 96-well plate using the appropriate growth medium. A typical concentration range is 256 µg/mL down to 0.5 µg/mL.

-

Prepare a standardized inoculum of each microorganism adjusted to a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Add the inoculum to all wells except the sterility control.

-

Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi. Causality: This incubation period allows for sufficient microbial growth in the absence of an effective inhibitor.

-

-

Data Analysis:

-

After incubation, visually inspect the plates for turbidity (cloudiness), which indicates microbial growth. A growth indicator dye like resazurin can also be used for a colorimetric readout.

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

-

Self-Validation: The results are considered valid if: the sterility control shows no growth, the negative (vehicle) control shows growth, and the positive control antibiotic shows an MIC within the expected range for the quality control strain.

-

Part 4: Postulated Biological Activity III: Enzyme Inhibition

Rationale: A Common Modality for Pyridine Scaffolds

The pyridine ring and associated functional groups, like the acetyl moiety, are common features in a wide range of enzyme inhibitors.[14][15] The acetyl group can act as a hydrogen bond acceptor, while the pyridine ring can engage in π-stacking or hydrophobic interactions within an enzyme's active site or an allosteric site.[15] This structural versatility allows pyridine derivatives to be tailored as inhibitors for diverse enzyme classes.

Potential Targets of Interest

Given its structure, Methyl 5-acetylnicotinate could plausibly inhibit several classes of enzymes. A screening approach is warranted.

-

Cyclooxygenase (COX) Enzymes: Some Michael adducts, which are used as building blocks like our target molecule, have shown dual inhibitory activity against COX and lipoxygenase (LOX) enzymes, making them potential analgesics.[16]

-

Kinases: The pyridine scaffold is a cornerstone of many kinase inhibitors used in oncology.[17] The ATP-binding site of many kinases can accommodate this ring system.

-

Monoamine Oxidase (MAO): Heterocyclic compounds are frequently screened for MAO inhibitory activity for potential applications in neurodegenerative diseases and depression.[18]

Proposed Experimental Validation Workflow

A general screening workflow can be adapted to test for inhibitory activity against any enzyme of interest that has a suitable assay. Here, we use COX-2 as a representative example.

Caption: General workflow for enzyme inhibition screening.

Objective: To determine if Methyl 5-acetylnicotinate can inhibit the activity of a target enzyme and to quantify its inhibitory potency (IC₅₀).

Methodology: Fluorometric or Colorimetric Activity Assay.

Step-by-Step Protocol:

-

Materials:

-

Target Enzyme: Recombinant human COX-2.

-

Substrate: Arachidonic Acid.

-

Detection Reagent: e.g., ADHP (10-acetyl-3,7-dihydroxyphenoxazine), which is converted to the highly fluorescent resorufin.

-

Test Compound: Methyl 5-acetylnicotinate.

-

Positive Control: Known COX-2 inhibitor (e.g., Celecoxib).

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0.

-

96-well black microplates (for fluorescence).

-

-

Procedure:

-

To the wells of the microplate, add the assay buffer, the detection reagent, and either the test compound (at serial dilutions), positive control, or vehicle (DMSO).

-

Add the COX-2 enzyme to all wells and incubate for 10 minutes at room temperature. Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for detecting many types of inhibition.

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Immediately begin measuring the fluorescence intensity every minute for 15-20 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration.

-

Normalize the rates by setting the vehicle control as 100% activity and a no-enzyme control as 0% activity.

-

Plot the percent activity against the log concentration of Methyl 5-acetylnicotinate.

-

Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

Part 5: Summary and Future Directions

Tabular Summary of Postulated Activities

| Postulated Activity | Biological Target(s) | Key Validating Assay | Primary Endpoint |

| Lipid-Modification | GPR109A | Functional cAMP Assay | EC₅₀ |

| Antimicrobial | Bacterial/Fungal Cells | Broth Microdilution | MIC |

| Enzyme Inhibition | COX-2, Kinases, MAO, etc. | In Vitro Activity Assay | IC₅₀ |

Concluding Remarks

Methyl 5-acetylnicotinate stands at an interesting crossroads between synthetic chemistry and pharmacology. While its utility as a molecular building block is established, its intrinsic biological potential is completely uncharacterized. The structural analyses and proposed experimental frameworks presented in this guide are based on robust, well-established principles of medicinal chemistry and pharmacology. By postulating activities as a GPR109A agonist, an antimicrobial agent, and an enzyme inhibitor, we have created a clear, actionable roadmap for its preclinical investigation. The successful validation of any of these hypotheses would elevate Methyl 5-acetylnicotinate from a simple intermediate to a valuable lead compound for drug development, warranting further studies into its mechanism of action, selectivity, and in vivo efficacy.

Part 6: References

-

Ali, A., Kumar, A., Kumar, S., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. Available at: [Link]

-

Linari, G. (1972). Observations on some pharmacologic properties of a new ester of the nicotinic acid: mesoinositol-pentanicotinate. Arzneimittelforschung. Available at: [Link]

-

Furdui, B., Dinica, R.M., & Spinu, A. (2021). Commentary on Pyridine Compounds & its Antimicrobial Activities. Journal of Pharmaceutical Research. Available at: [Link]

-

Rateb, A. A., & Zohdi, H. F. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Chemical Papers. Available at: [Link]

-